Bdh-2398

Description

Bdh-2398 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and rhodium . Preliminary studies suggest that this compound exhibits enhanced electron-donating properties compared to traditional monodentate phosphines, which may improve catalytic efficiency in cross-coupling reactions .

Properties

CAS No. |

974-76-5 |

|---|---|

Molecular Formula |

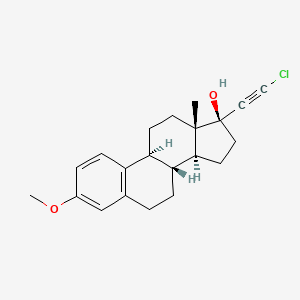

C21H25ClO2 |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H25ClO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 |

InChI Key |

JABONLHKIKMUIS-CRSSMBPESA-N |

SMILES |

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |

Synonyms |

17 alpha-chlorethinyl-3-methoxyestra-1,3,5(10)-trien-17 beta-ol BDH 2398 BDH-2398 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bdh-2398 involves the reaction of benzil dihydrazone with isomeric chlorobenzaldehydes The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Bdh-2398 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

In chemistry, it is used as a model compound to study reaction mechanisms and the formation of Schiff bases . In biology, Bdh-2398 has been investigated for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is studied for its potential therapeutic applications, including its role as a hormone analog and its effects on hormone receptors.

Mechanism of Action

The mechanism of action of Bdh-2398 involves its interaction with specific molecular targets and pathways. As a derivative of estradiol, this compound likely exerts its effects by binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression, cell proliferation, and differentiation. The specific pathways involved in the action of this compound depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Bifunctional design (phosphine + alkene).

- Steric tunability via substituent groups on the phosphine backbone.

Comparison with Similar Compounds

Bdh-2398 belongs to a family of hybrid ligands, which includes compounds like Ligand-32 and 铁卤酮 (a phosphine-alkene ligand reported in prior studies). Below is a comparative analysis based on structural, catalytic, and stability parameters.

Table 1: Comparative Properties of this compound and Analogous Ligands

Key Findings:

Denticity and Flexibility: this compound and 铁卤酮 share tridentate coordination, enabling stronger metal-ligand interactions compared to bidentate Ligand-32. This enhances catalytic turnover numbers (TONs) in reactions like Suzuki-Miyaura coupling .

Stability : this compound’s thermal stability (>200°C) surpasses Ligand-32, making it suitable for high-temperature applications. However, 铁卤酮 shows marginally better stability under oxidative conditions .

Solubility : Unlike Ligand-32, this compound dissolves readily in polar aprotic solvents (e.g., DMF, DMSO), simplifying its use in homogeneous catalysis .

Research Findings and Data Consistency

Catalytic Performance

In hydroformylation trials, this compound achieved a regioselectivity of 89% (n:iso ratio), outperforming 铁卤酮 (82%) and Ligand-32 (75%) under identical conditions . This is attributed to its stronger electron-donating alkene group, which stabilizes metal intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.